molecular formula C26H50O4 B14451215 2-(Butanoyloxy)propyl nonadecanoate CAS No. 75650-48-5

2-(Butanoyloxy)propyl nonadecanoate

Cat. No.: B14451215
CAS No.: 75650-48-5
M. Wt: 426.7 g/mol
InChI Key: VLHJGGUMEUZMKG-UHFFFAOYSA-N
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Description

2-(Butanoyloxy)propyl nonadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonadecanoate (a 19-carbon fatty acid) esterified with a 2-(butanoyloxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butanoyloxy)propyl nonadecanoate typically involves esterification reactions. One common method is the reaction of nonadecanoic acid with 2-(butanoyloxy)propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the esterification to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Butanoyloxy)propyl nonadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield nonadecanoic acid and 2-(butanoyloxy)propanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Nonadecanoic acid and 2-(butanoyloxy)propanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-(Butanoyloxy)propyl nonadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-(Butanoyloxy)propyl nonadecanoate involves its interaction with biological membranes. As an ester, it can be hydrolyzed by esterases in the body, releasing nonadecanoic acid and 2-(butanoyloxy)propanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as lipid metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Butanoyloxy)propyl octadecanoate: Similar structure but with an 18-carbon fatty acid.

    2-(Butanoyloxy)propyl hexadecanoate: Similar structure but with a 16-carbon fatty acid.

    2-(Butanoyloxy)propyl dodecanoate: Similar structure but with a 12-carbon fatty acid.

Uniqueness

2-(Butanoyloxy)propyl nonadecanoate is unique due to its 19-carbon fatty acid chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and interaction with biological membranes, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

75650-48-5

Molecular Formula

C26H50O4

Molecular Weight

426.7 g/mol

IUPAC Name

2-butanoyloxypropyl nonadecanoate

InChI

InChI=1S/C26H50O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(27)29-23-24(3)30-26(28)21-5-2/h24H,4-23H2,1-3H3

InChI Key

VLHJGGUMEUZMKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCC

Origin of Product

United States

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